molecular formula C14H13N3O2S B11789348 2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Cat. No.: B11789348
M. Wt: 287.34 g/mol
InChI Key: ITGSDKAPWHDSSQ-UHFFFAOYSA-N
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Description

2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a complex organic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the formation of the thiazole and triazole rings followed by their fusion. One common method involves the reaction of 4-ethylphenyl isothiocyanate with hydrazine to form the thiosemicarbazide intermediate. This intermediate then undergoes cyclization with chloroacetic acid under reflux conditions to form the desired compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is unique due to its combined thiazole and triazole structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-[6-(4-ethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid

InChI

InChI=1S/C14H13N3O2S/c1-2-9-3-5-10(6-4-9)13-11(7-12(18)19)20-14-15-8-16-17(13)14/h3-6,8H,2,7H2,1H3,(H,18,19)

InChI Key

ITGSDKAPWHDSSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O

Origin of Product

United States

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